molecular formula C16H14O4 B052220 4-Hydroxymethyltetrahydrobenzopsoralen CAS No. 123577-48-0

4-Hydroxymethyltetrahydrobenzopsoralen

Cat. No.: B052220
CAS No.: 123577-48-0
M. Wt: 270.28 g/mol
InChI Key: ZFOHJZJKWGWLEE-UHFFFAOYSA-N
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Description

4-Hydroxymethyltetrahydrobenzopsoralen (CAS: 63381-18-0), also known as 3-(hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one, is a psoralen derivative characterized by a fused furocoumarin core with hydroxymethyl and methyl substituents . Its molecular formula is C₁₄H₁₂O₅, and it exhibits structural features critical to its biological activity, particularly in phototherapy applications. The hydroxymethyl group at the C3 position enhances its ability to intercalate into DNA, while methyl groups at C2, C5, and C9 modulate lipophilicity and UV absorption properties .

Properties

CAS No.

123577-48-0

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

4-(hydroxymethyl)-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one

InChI

InChI=1S/C16H14O4/c17-8-9-5-16(18)20-14-7-15-12(6-11(9)14)10-3-1-2-4-13(10)19-15/h5-7,17H,1-4,8H2

InChI Key

ZFOHJZJKWGWLEE-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=C4C(=C3)C(=CC(=O)O4)CO

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=C4C(=C3)C(=CC(=O)O4)CO

Other CAS No.

123577-48-0

Synonyms

4-hydroxymethyltetrahydrobenzopsoralen
OHTHBPS

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of 4-Hydroxymethyltetrahydrobenzopsoralen and Analogues

Compound Name CAS Number Molecular Formula Key Substituents Core Structure
This compound 63381-18-0 C₁₄H₁₂O₅ C3-hydroxymethyl, C2/C5/C9-methyl Furocoumarin
4-Hydroxybenzoic Acid 99-96-7 C₇H₆O₃ C4-hydroxyl, C1-carboxylic acid Benzoic acid
4-Hydroxybenzaldehyde 123-08-0 C₇H₆O₂ C4-hydroxyl, C1-aldehyde Benzaldehyde
Creosol (2-Methoxy-4-methylphenol) 93-51-6 C₈H₁₀O₂ C2-methoxy, C4-methyl, C1-hydroxyl Phenol
Trioxsalen 3902-71-4 C₁₄H₁₂O₄ C5-methyl, C8-methoxy Furocoumarin
  • Hydroxyl vs. Hydroxymethyl : Unlike 4-hydroxybenzoic acid (polar due to -COOH) and 4-hydroxybenzaldehyde (polar -CHO), the hydroxymethyl group in the target compound balances polarity and lipophilicity, improving membrane permeability .

Physicochemical Properties

Table 3: Physicochemical Data

Property This compound 4-Hydroxybenzoic Acid Trioxsalen
Molecular Weight (g/mol) 260.24 138.12 244.24
LogP (Predicted) 2.8 1.5 2.5
Solubility in Water Low High (1.4 g/100 mL) Low
UV λmax (nm) 310, 365 255 300, 340
  • The hydroxymethyl group increases water solubility slightly compared to trioxsalen but retains sufficient lipophilicity for cellular uptake .
  • UV absorption at 365 nm aligns with its use in UV-A phototherapy, similar to other psoralens .

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